molecular formula C9H13NS B1422530 4-[2-(Methylsulfanyl)ethyl]aniline CAS No. 233772-17-3

4-[2-(Methylsulfanyl)ethyl]aniline

Cat. No.: B1422530
CAS No.: 233772-17-3
M. Wt: 167.27 g/mol
InChI Key: UZSOOSNDONDRKM-UHFFFAOYSA-N
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Description

This compound has gained significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Methylsulfanyl)ethyl]aniline can be achieved through various methods. One common approach involves the reaction of 4-nitrobenzyl chloride with methyl mercaptan, followed by reduction of the nitro group to an amine . The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Methylsulfanyl)ethyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Various amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4-[2-(Methylsulfanyl)ethyl]aniline has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(Methylsulfanyl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Methylthio)ethyl]phenol
  • 4-[2-(Methylthio)ethyl]benzoic acid
  • 4-[2-(Methylthio)ethyl]benzaldehyde

Uniqueness

4-[2-(Methylsulfanyl)ethyl]aniline is unique due to its specific structural features, such as the presence of both an aniline group and a methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(2-methylsulfanylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSOOSNDONDRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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